2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride
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Overview
Description
2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring is then fused to the pyrazole ring through a cyclization reaction. This can be achieved by treating the pyrazole with a suitable aldehyde or ketone in the presence of a catalyst.
Introduction of the Amino Group: The amino group is introduced by the reaction of the fused ring system with an amine under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-b]quinoline: A compound with an additional benzene ring fused to the pyrazolopyridine system.
Uniqueness
2-amino-1-{1H-pyrazolo[4,3-b]pyridin-3-yl}ethan-1-one dihydrochloride is unique due to its specific substitution pattern and the presence of the amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10Cl2N4O |
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Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-amino-1-(1H-pyrazolo[4,3-b]pyridin-3-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C8H8N4O.2ClH/c9-4-6(13)8-7-5(11-12-8)2-1-3-10-7;;/h1-3H,4,9H2,(H,11,12);2*1H |
InChI Key |
RRIBEXUEKSYVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN2)C(=O)CN)N=C1.Cl.Cl |
Origin of Product |
United States |
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